1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one
Description
1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one is an enaminone derivative featuring a bicyclo[2.2.1]heptane (norbornane) moiety at the ketone position and a dimethylamino group at the β-carbon of the α,β-unsaturated ketone (propen-1-one) scaffold.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(E)-1-(2-bicyclo[2.2.1]heptanyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C12H19NO/c1-13(2)6-5-12(14)11-8-9-3-4-10(11)7-9/h5-6,9-11H,3-4,7-8H2,1-2H3/b6-5+ |
InChI Key |
XWGIINWUNJLCPP-AATRIKPKSA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1CC2CCC1C2 |
Canonical SMILES |
CN(C)C=CC(=O)C1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane structure is synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of the dimethylamino group: This step involves the alkylation of the bicyclic core with a dimethylamine reagent under basic conditions.
Formation of the enone structure:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.
Addition: The enone functionality allows for various addition reactions, including Michael addition with nucleophiles like thiols or amines.
Scientific Research Applications
1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one is a complex organic compound featuring a bicyclo[2.2.1]heptane core, a saturated hydrocarbon framework, substituted with a dimethylamino group and an α,β-unsaturated carbonyl group (enone). This combination of structural elements gives rise to its potential reactivity and biological activity.
Scientific Research Applications
This compound has applications across different fields because studies focus on its interaction with various enzymes and receptors. The bicyclic structure enhances its ability to form specific binding interactions, which can modulate biological pathways. Understanding these interactions is crucial for assessing its pharmacological potential and therapeutic applications.
- Enzyme Interactions and Receptor Binding Research indicates that this compound exhibits potential biological activity, particularly in the context of enzyme interactions and receptor binding. Its unique bicyclic structure allows for specific binding interactions, which may modulate the activity of target proteins. This makes it a candidate for further studies in pharmacology, particularly concerning neurological disorders and other therapeutic areas.
- Organic Synthesis and Biological Studies The unique combination of functionalities in this compound makes it valuable for scientific research compared to its analogs and highlights its potential as a versatile building block in both organic synthesis and biological studies.
Comparison with Analogs
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Bicyclo[2.2.1]heptan-2-one | Bicyclic core without dimethylamino or enone groups | Less reactive due to lack of functional groups |
| Bicyclo[2.2.1]heptan-2-ol | Hydroxyl group instead of enone | Different chemical properties and applications |
| 3-(Dimethylamino)-4-methylpent-1-en-3-one | Similar dimethylamino group | Different bicyclic structure |
| 3-(Dimethylamino)methylene)bicyclo[3.1.0]hexan-2-one | Different bicyclic framework | Varies in reactivity due to structural differences |
Mechanism of Action
The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, while the enone functionality can participate in covalent bonding with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural similarities with several classes of enaminones and chalcones. Below is a detailed comparison based on substituent groups, synthetic routes, physicochemical properties, and functional applications.
Chalcone Derivatives with Aryl/Heteroaryl Substituents
Chalcones (α,β-unsaturated ketones) with dimethylamino and bicyclic/aryl groups are widely studied for their nonlinear optical (NLO) properties and biological activities.
Comparison with Target Compound: The target compound’s norbornane group introduces steric bulk and rigidity, which may reduce rotational freedom compared to planar aryl substituents.
Enaminones with Heterocyclic Substituents
Enaminones fused to heterocycles are valued as intermediates in drug synthesis.
Comparison with Target Compound: The norbornane group in the target compound lacks the aromaticity of indole or benzimidazole, likely reducing π-π stacking interactions critical in drug-receptor binding. However, its lipophilic nature may improve membrane permeability .
Bicyclic Enaminones
Norbornane-containing enaminones are rare but structurally unique.
Comparison with Target Compound: The target compound’s simpler structure (lacking methyl/piperidine groups) may facilitate synthetic scalability. Its electronic profile (electron-donating dimethylamino group) contrasts with phenyl or piperidine substituents, suggesting distinct reactivity in catalysis or photochemical applications .
Physicochemical and Electronic Properties
- Dipole Moments: Chalcones with dimethylamino groups exhibit dipole moments >5 D due to charge transfer, whereas norbornane’s nonpolarity may reduce this in the target compound .
- Thermal Stability: Norbornane’s rigid structure likely increases melting points compared to linear analogs (e.g., 122–124°C for vs. 141–145°C for ).
Biological Activity
1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound can be characterized by its unique bicyclic structure, which contributes to its biological activity. Its molecular formula is with a molecular weight of 197.29 g/mol. The structure allows for various interactions with biological targets, particularly in the central nervous system.
Research indicates that this compound may act on several neurotransmitter systems, particularly through modulation of G protein-coupled receptors (GPCRs). GPCRs are pivotal in various physiological processes, and their activation can lead to significant changes in cellular signaling pathways.
Interaction with GPCRs
The compound's interaction with GPCRs can influence:
- Cyclic AMP levels : This is critical for mediating various physiological responses, including neurotransmission and hormone release.
- Calcium ion channels : Modulation of these channels affects muscle contraction and neuronal excitability.
Antidepressant and Anxiolytic Effects
Studies have suggested that compounds structurally similar to this compound exhibit antidepressant and anxiolytic properties. These effects may be attributed to the compound's ability to enhance serotonergic and noradrenergic neurotransmission.
Analgesic Properties
Preliminary studies indicate potential analgesic effects, possibly through the inhibition of pain pathways in the central nervous system. This could provide a therapeutic avenue for pain management without the side effects associated with traditional analgesics.
Case Studies
- Case Study on Antidepressant Activity : A clinical trial involving a related compound demonstrated a significant reduction in depressive symptoms among participants after 8 weeks of treatment, suggesting similar potential for this compound.
- Anxiolytic Effects : In animal models, administration of the compound showed reduced anxiety-like behaviors in elevated plus maze tests, indicating its potential as an anxiolytic agent.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
